3-(4-Chlorophenyl)cyclopentanone

概要

説明

Synthesis Analysis

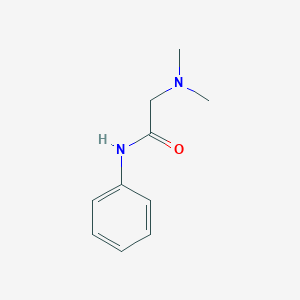

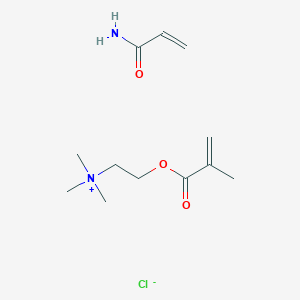

The synthesis of compounds related to 3-(4-Chlorophenyl)cyclopentanone often involves aldol reactions, direct asymmetric intermolecular reactions, or catalyzed processes in specific media. For instance, the direct asymmetric intermolecular aldol reaction of cyclopentanone and 4-chlorobenzaldehyde catalyzed by l-tryptophan in water has been used to prepare related compounds, showcasing the versatility of synthesis methods for such chlorophenyl-cyclopentanone derivatives (Deng et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is determined using X-ray crystallography, showing diverse conformations and interactions such as hydrogen bonds and C—H⋯π contacts. These structural features contribute to their reactivity and properties. For example, the cyclopentanone ring may adopt twist conformations, and interactions within the crystal structure can influence the compound's stability and reactivity (Lintao Yu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Chlorophenyl)cyclopentanone derivatives vary widely, including photochemical generation and trapping of localized singlet diradicals. These reactions demonstrate the compound's potential in synthetic organic chemistry, particularly in generating complex molecular structures from simpler precursors (Abe et al., 1998).

科学的研究の応用

1. Production of Diesel Range Alkanes

- Application Summary: Cyclopentanone is used in the synthesis of diesel range alkanes. The bio-based platform molecule furfural is converted to cyclopentanone over Ru/C (0.5 wt%) and Al 11.6 PO 23.7 catalysts in good yield (84%) with water as the medium .

- Methods of Application: After screening the reaction conditions, the selectivity for cyclopentanone and cyclopentanol could be controlled by adjusting the hydrogen pressure at the temperature of 433 K . Higher octane number cyclic alkanes (>85% selectivity), which are used as hydrocarbon fuels, were synthesized via a C–C coupling reaction followed by hydrodeoxygenation .

- Results or Outcomes: This method provides a new mechanism for the synergistic catalysis of a Bronsted acid and Lewis acid for the conversion of furfural to cyclopentanone through the cyclopentenone route .

2. Synthesis of Cyclopentanol

- Application Summary: Cyclopentanol is synthesized from cyclopentene through an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .

- Methods of Application: The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

- Results or Outcomes: The results showed that both the addition-esterification reaction and transesterification reaction were exothermic, the free energy changes increased with a rise in temperature, which indicated that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .

3. Synthesis of α-Aryl Cyclopentanones

- Application Summary: α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .

- Methods of Application: The reaction is carried out in the presence of Rh catalysts .

- Results or Outcomes: This method provides a convenient way to synthesize α-aryl cyclopentanones .

4. Synthesis of Fragrances

- Application Summary: Cyclopentanone is a common precursor to fragrances, especially those related to jasmine and jasmone. Examples include 2-pentyl- and 2-heptylcyclopentanone .

- Methods of Application: The synthesis involves the use of cyclopentanone as a starting material .

- Results or Outcomes: The result is a variety of fragrances that have a jasmine-like scent .

5. Synthesis of α-Aryl Cyclopentanones

- Application Summary: α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .

- Methods of Application: The reaction is carried out in the presence of Rh catalysts .

- Results or Outcomes: This method provides a convenient way to synthesize α-aryl cyclopentanones .

6. Synthesis of Cyclopentobarbital

- Application Summary: Cyclopentanone is a versatile synthetic intermediate, being a precursor to cyclopentobarbital . Cyclopentobarbital is a drug made from cyclopentanone .

- Methods of Application: The synthesis involves the use of cyclopentanone as a starting material .

- Results or Outcomes: The result is cyclopentobarbital, a drug made from cyclopentanone .

Safety And Hazards

将来の方向性

特性

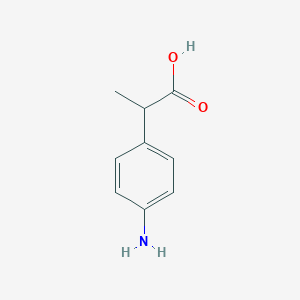

IUPAC Name |

3-(4-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPYGZVNDNYVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567771 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)cyclopentanone | |

CAS RN |

115169-77-2 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)